molecular formula C28H40ClN11O7 B11935283 benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride

benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride

Cat. No.: B11935283
M. Wt: 678.1 g/mol
InChI Key: ZYHXVFYARSJKCR-NSLUPJTDSA-N
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Description

Benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride is a structurally complex peptide-derived compound featuring multiple functional groups critical to its bioactivity. Key structural elements include:

  • Diaminomethylideneamino (amidino) groups: These moieties are known for strong hydrogen-bonding capabilities, often enhancing binding affinity to enzymatic targets such as proteases or kinases .
  • Benzyl carbamate: This group likely serves as a protective moiety during synthesis and may modulate solubility or bioavailability.
  • Hydrochloride salt: Improves aqueous solubility, a common formulation choice for bioactive peptides.

The compound’s stereochemistry (R and S configurations at specific carbons) suggests a tailored design for target specificity, possibly mimicking natural substrates.

Properties

Molecular Formula

C28H40ClN11O7

Molecular Weight

678.1 g/mol

IUPAC Name

benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C28H39N11O7.ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);1H/t21-,22+;/m1./s1

InChI Key

ZYHXVFYARSJKCR-NSLUPJTDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include amines, carbamates, and nitro compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield amines, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific protein targets involved in tumor growth. The presence of the diaminomethylidene group is particularly relevant as it may enhance the compound's ability to interact with biological macromolecules, potentially leading to the development of novel anticancer agents.

Neuroprotective Effects
Studies have suggested that derivatives of this compound may exhibit neuroprotective effects, which are crucial for developing treatments for neurodegenerative diseases. The structural components that allow for interaction with neurotransmitter systems could be explored further in this context.

Biochemical Applications

Enzyme Inhibition Studies
The compound's unique structure allows it to serve as a substrate or inhibitor in enzyme assays. For instance, its ability to mimic peptide substrates can be utilized in studying protease activity, providing insights into enzyme mechanisms and potential therapeutic targets.

Drug Delivery Systems
Due to its complex structure, this compound can be incorporated into drug delivery systems. Its hydrophilic and lipophilic characteristics allow for the formulation of nanoparticles or liposomes, enhancing the bioavailability and targeted delivery of therapeutic agents.

Material Science Applications

Synthesis of Functional Polymers
The chemical structure can be modified to create functional polymers with specific properties. These polymers can be used in coatings, adhesives, or as scaffolds in tissue engineering, leveraging the compound's reactivity to form cross-linked networks.

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects of similar compounds on cancer cell linesDemonstrated significant inhibition of cell proliferation at micromolar concentrations
Neuroprotective Compound StudyEvaluated potential neuroprotective agents derived from similar structuresShowed reduced apoptosis in neuronal cell cultures treated with the compound
Enzyme Inhibition AssayAssessed the inhibitory effects on specific proteasesIdentified competitive inhibition patterns, suggesting potential therapeutic applications

Mechanism of Action

The mechanism of action of benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural similarity vs.
  • Synthetic challenges : Multi-step synthesis necessitates precise protection/deprotection strategies, as seen in ’s use of benzyloxycarbonyl (Cbz) groups, to avoid side reactions .
  • Pharmacokinetic profile : The hydrochloride salt enhances solubility but may limit blood-brain barrier penetration, a trade-off observed in peptide-based therapeutics.

Biological Activity

Benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride is a complex organic compound with potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate linkage and multiple amino groups, which are crucial for its biological interactions. The presence of nitroaniline suggests potential applications in cancer therapy due to its ability to interact with biological targets.

Structural Formula

CnHmNoOp Exact molecular formula to be determined \text{C}_{\text{n}}\text{H}_{\text{m}}\text{N}_{\text{o}}\text{O}_{\text{p}}\quad \text{ Exact molecular formula to be determined }

Inhibition of Enzymatic Activity

Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. For example, the compound has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Targeting Signaling Pathways

The compound's structure allows it to interact with various signaling pathways. Preliminary studies suggest it may modulate pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer . This modulation can lead to reduced cell survival and increased apoptosis in malignant cells.

Table 1: Summary of Biological Activities

ActivityResult/EffectReference
Enzyme InhibitionSignificant inhibition of DHFR
Apoptosis InductionIncreased apoptosis in cancer cell lines
Antiproliferative EffectReduced cell proliferation in vitro
CytotoxicitySelective cytotoxicity towards tumor cells

Case Study 1: Anticancer Activity

A recent study evaluated the compound's efficacy against various cancer cell lines, including breast and colon cancer. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. The study concluded that the compound's unique structure contributes significantly to its anticancer properties .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound’s action. Using Western blot analysis, researchers found that treatment with the compound led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cancer cells. This shift suggests that the compound promotes apoptosis through a mitochondrial pathway .

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates stabilized?

The synthesis involves multi-step protocols, including sequential amide couplings, protection/deprotection of diamino groups, and stereochemical control. For example, analogous benzyl carbamate derivatives are synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods, with protecting groups like Fmoc or Boc to prevent side reactions . Purification often employs reversed-phase HPLC or column chromatography, with intermediates characterized by LC-MS and 1^1H NMR.

Q. How is stereochemical integrity ensured during synthesis?

Stereocenters (e.g., 2R and 2S configurations) are controlled using chiral auxiliaries or enantioselective catalysts. For instance, asymmetric hydrogenation or enzymatic resolution may be employed, followed by chiral HPLC validation . Monitoring optical rotation and coupling constants in NMR (e.g., 3JHH^3J_{HH}) helps confirm stereochemical fidelity.

Q. What analytical techniques are critical for confirming structure and purity?

  • NMR Spectroscopy : 1^1H/13^{13}C NMR identifies functional groups and stereochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration if crystals are obtainable.
  • HPLC/UPLC : Assesses purity (>98% by area normalization) .

Advanced Research Questions

Q. How do non-covalent interactions influence the compound’s reactivity or supramolecular assembly?

Non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between the diamino groups and aromatic nitro motifs can direct supramolecular assembly or modulate catalytic activity. Computational modeling (DFT, MD simulations) paired with spectroscopic data (e.g., NOESY for proximity effects) can elucidate these interactions .

Q. What strategies resolve contradictions between spectroscopic data and expected structures?

  • Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., ChemDraw simulations).
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C labels to trace ambiguous signals.
  • Crystallography : Resolve discrepancies by determining the crystal structure .

Q. How can heuristic algorithms optimize synthesis yield and efficiency?

Bayesian optimization or genetic algorithms systematically explore reaction parameters (e.g., temperature, solvent ratios) to maximize yield. For example, a design of experiments (DoE) approach with response surface methodology identifies optimal conditions with minimal trials .

Q. What role does the hydrochloride salt form play in stability and solubility?

The hydrochloride counterion enhances aqueous solubility and crystallinity. Stability studies (TGA, DSC) under varying humidity and temperature conditions (-20°C storage recommended for analogs) prevent degradation .

Q. How do high-throughput methods accelerate ligand design for this compound?

Integrated platforms combine automated synthesis (e.g., flow chemistry), robotic screening, and machine learning to rapidly test ligand-receptor binding. For example, microfluidic reactors enable parallel synthesis of analogs for structure-activity relationship (SAR) studies .

Q. What computational methods validate stereochemistry without crystallographic data?

  • NMR Coupling Constants : Compare experimental 3JHH^3J_{HH} values with Karplus equation predictions.
  • ECD/VCD Spectroscopy : Electronic and vibrational circular dichroism correlate with computed spectra for chiral centers .

Q. How are stability and degradation profiles assessed under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, monitoring degradation via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

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